molecular formula C14H12ClNO3 B1525549 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid CAS No. 1275950-89-4

4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid

Cat. No. B1525549
M. Wt: 277.7 g/mol
InChI Key: SEFDGGWYVIELBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is a chemical compound with the CAS Number: 1275950-89-4 . It has a molecular weight of 277.71 . The IUPAC name for this compound is 4-chloro-2-[2-(3-pyridinyl)ethoxy]benzoic acid . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is 1S/C14H12ClNO3/c15-11-3-4-12 (14 (17)18)13 (8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2, (H,17,18) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid” is a powder at room temperature . The molecular weight of this compound is 277.71 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

Solid-State Versatility of Molecular Salts/Cocrystals

The study by Oruganti et al. (2017) discusses the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid, which shares a structural similarity with 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid. It highlights the synthesis of molecular salts with pyridyl and benzoic acid derivatives using a crystal engineering approach. The occurrence of weak halogen bonds in the presence of strong hydrogen bonds was investigated, underscoring the significance of halogen bonds in these crystal structures. Such insights could be relevant for understanding the structural characteristics and interactions in crystals containing 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid (Oruganti et al., 2017).

Synthesis of N-(2-Aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl) Aminomethyl] Benzamide

Li Bo-yu (2003) discusses the synthesis of a compound that involves 4-[N-(pyridinyl-3-methoxy-carbonyl) aminomethyl] benzoic acid as an intermediate. This research is relevant for understanding the chemical synthesis routes involving compounds structurally similar to 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid and could provide insights into the potential reactivity and applications of such compounds in various chemical syntheses (Li Bo-yu, 2003).

Polymorphic Phases of Supramolecular Liquid Crystal Complexes

The study by Alamro et al. (2021) explores the thermal and mesomorphic properties of new supramolecular complexes that involve components structurally related to 4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid. The research delves into the impact of halogen substitution on the mesomorphic properties of these complexes, providing insights into the potential applications of similar compounds in the field of materials science, specifically in the design and development of liquid crystal complexes (Alamro et al., 2021).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-chloro-2-(2-pyridin-3-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c15-11-3-4-12(14(17)18)13(8-11)19-7-5-10-2-1-6-16-9-10/h1-4,6,8-9H,5,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEFDGGWYVIELBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCOC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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